Cas no 2138195-15-8 (1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid)

1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid
- 2138195-15-8
- EN300-803864
-
- インチ: 1S/C8H10N2O3/c11-6-4-10(5-2-1-3-5)9-7(6)8(12)13/h4-5,11H,1-3H2,(H,12,13)
- InChIKey: YRFRRTBLSJMRAV-UHFFFAOYSA-N
- SMILES: OC1C(C(=O)O)=NN(C=1)C1CCC1
計算された属性
- 精确分子量: 182.06914219g/mol
- 同位素质量: 182.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 75.4Ų
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803864-2.5g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 2.5g |
$2071.0 | 2025-02-21 | |
Enamine | EN300-803864-0.25g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 0.25g |
$972.0 | 2025-02-21 | |
Enamine | EN300-803864-0.1g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 0.1g |
$930.0 | 2025-02-21 | |
Enamine | EN300-803864-1.0g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 1.0g |
$1057.0 | 2025-02-21 | |
Enamine | EN300-803864-10.0g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 10.0g |
$4545.0 | 2025-02-21 | |
Enamine | EN300-803864-0.05g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 0.05g |
$888.0 | 2025-02-21 | |
Enamine | EN300-803864-0.5g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 0.5g |
$1014.0 | 2025-02-21 | |
Enamine | EN300-803864-5.0g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 5.0g |
$3065.0 | 2025-02-21 |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acidに関する追加情報
Introduction to 1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid (CAS No. 2138195-15-8)
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 2138195-15-8, has garnered attention due to its role in the development of novel therapeutic agents. The presence of both cyclobutyl and hydroxy functional groups, along with the pyrazole core, makes it a versatile scaffold for medicinal chemistry investigations.
The molecular structure of 1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid consists of a cyclobutyl ring attached to a pyrazole moiety, which is further substituted with a hydroxyl group and a carboxylic acid functionality. This arrangement contributes to its potential interactions with biological targets, making it a valuable candidate for drug discovery programs. The compound’s stability and solubility characteristics have been thoroughly evaluated, ensuring its suitability for various chemical transformations and biological assays.
In recent years, there has been growing interest in heterocyclic compounds, particularly those containing the pyrazole ring, due to their broad spectrum of biological activities. Pyrazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The structural features of 1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid make it an attractive starting point for designing molecules with enhanced pharmacological profiles.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The carboxylic acid group can be readily modified through esterification or amidation reactions, while the hydroxyl group offers opportunities for further derivatization. These chemical handles allow researchers to fine-tune the properties of the final drug candidates, optimizing their efficacy and selectivity.
Recent studies have highlighted the importance of cyclobutyl-substituted pyrazoles in medicinal chemistry. The cyclobutyl ring introduces steric bulk, which can influence binding interactions with biological targets. This feature has been exploited in the design of enzyme inhibitors and receptor modulators. For instance, derivatives of 1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid have shown promise in inhibiting certain kinases and proteases, which are key targets in oncology research.
The hydroxyl group in 1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid also plays a crucial role in its biological activity. Hydroxylated pyrazoles have been reported to exhibit significant antioxidant properties, which are relevant in the treatment of oxidative stress-related diseases. Additionally, the carboxylic acid moiety can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. These characteristics make this compound a valuable asset in drug discovery efforts.
From a synthetic perspective, 1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid can be synthesized through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. Common synthetic strategies include cyclization reactions involving hydrazine derivatives and carboxylation processes to introduce the carboxylic acid functionality. Advances in catalytic methods have further streamlined these reactions, improving yields and reducing byproduct formation.
The compound’s physicochemical properties have been thoroughly characterized using spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LCMS), and infrared spectroscopy (IR). These data confirm its molecular structure and provide insights into its conformational preferences. Additionally, computational studies have been employed to predict possible conformations and assess potential interactions with biological targets.
In conclusion, 1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid (CAS No. 2138195-15-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and versatile chemical properties make it an ideal candidate for further exploration in drug discovery programs. As our understanding of biological mechanisms continues to evolve, compounds like this will play an increasingly important role in developing novel therapeutic agents.
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